JNJ-28312141 free base is a novel compound recognized for its role as an inhibitor of the colony-stimulating factor-1 receptor and the FMS-related receptor tyrosine kinase-3. This compound is particularly notable for its potential applications in oncology, specifically targeting solid tumors, bone metastases, and acute myeloid leukemia. Its molecular formula is C26H32N6O2, and it has a molecular weight of 460.6 g/mol .
Researchers are interested in understanding how JNJ-28312141 free base works at the molecular level to inhibit cancer cell growth. Studies suggest that it targets a protein called Bruton's tyrosine kinase (BTK). BTK is a signaling molecule involved in B-cell maturation and function. Inhibiting BTK activity may disrupt the growth and survival of cancer cells derived from B-cells, a type of white blood cell.
JNJ-28312141 free base has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. Studies have evaluated its effectiveness in cell lines derived from various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [].
JNJ-28312141 exhibits significant biological activity as an inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and preventing bone erosion associated with tumor-induced processes. Its oral bioavailability makes it a candidate for therapeutic use in various malignancies, particularly those resistant to conventional therapies .
JNJ-28312141 has several promising applications in medical research and therapeutic development:
Studies on JNJ-28312141 have focused on its interactions with various biological targets:
Several compounds share structural or functional similarities with JNJ-28312141. Below is a comparison highlighting its uniqueness:
Compound Name | Target Receptor | Unique Features |
---|---|---|
JNJ-28312141 | Colony-stimulating factor-1 receptor | Dual inhibition of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3 |
PLX3397 | Colony-stimulating factor-1 receptor | Focuses more on macrophage modulation |
KW-2449 | FMS-related receptor tyrosine kinase-3 | Primarily targets hematological malignancies |
Gilteritinib | FMS-related receptor tyrosine kinase-3 | Specific for acute myeloid leukemia |
JNJ-28312141's dual action on both receptors sets it apart from many other inhibitors that target only one pathway, potentially leading to broader therapeutic effects.